2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid
Overview
Description
2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid is a chemical compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromo-substituted phenoxy group and a diethylaminoethyl chain. The addition of oxalic acid forms a salt, which can enhance the compound’s solubility and stability.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine or a brominating agent to form 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethyl diethylamine in the presence of a base such as potassium carbonate to form 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine.
Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dehalogenated products or reduced amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenoxyamines.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of dehalogenated amines or reduced phenoxyamines.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)acetic acid
- 2-(4-Bromo-2-methylphenoxy)-N,N-dicyclohexylacetamide
Uniqueness
2-(4-Bromo-2-methylphenoxy)-N,N-diethylethanamine; oxalic acid is unique due to its specific substitution pattern and the presence of the diethylaminoethyl chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3;3-1(4)2(5)6/h6-7,10H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKQIFQFDZFSRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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